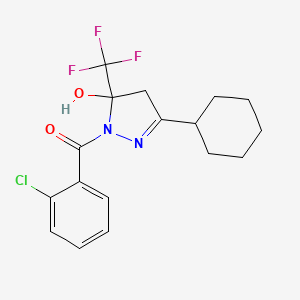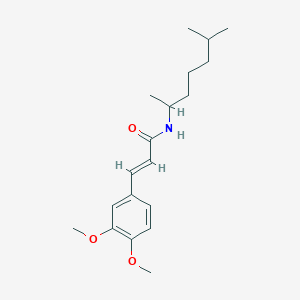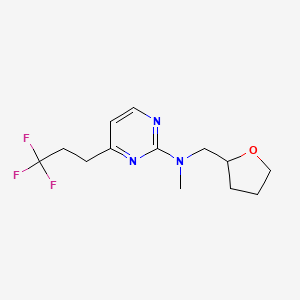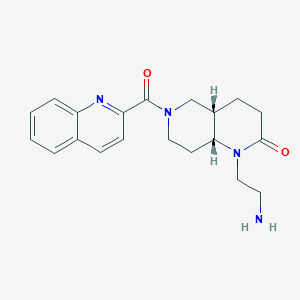
1-(2-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as CCT129202, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CCT129202 has been shown to exhibit promising anti-cancer activity and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of CCT129202 is not fully understood, but it is believed to act by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. CCT129202 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT129202 has been shown to exhibit a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of the NF-κB pathway. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of using CCT129202 in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, the complex synthesis process and the high cost of the compound may limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving CCT129202. One area of interest is the development of new and more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Another area of interest is the identification of new potential therapeutic applications for CCT129202, such as in the treatment of other diseases or conditions beyond cancer. Additionally, further research is needed to fully understand the mechanism of action of CCT129202 and its potential side effects.
合成法
CCT129202 can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with trifluoroacetic acid and hydrazine hydrate. The final product is obtained through the cyclization of the intermediate with acetic anhydride and sodium acetate. The synthesis of CCT129202 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CCT129202 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. CCT129202 has also been shown to exhibit synergistic effects when used in combination with other anti-cancer drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
(2-chlorophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h4-5,8-9,11,25H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEIQJACCCSYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5290255.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)
![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)
![2-(4-isopropylphenoxy)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5290286.png)
![1-{4-[2-(3,4-dimethylpiperazin-1-yl)-2-oxoethoxy]phenyl}propan-1-one](/img/structure/B5290291.png)

![2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5290304.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5290307.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5290314.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290318.png)


